N-(Pyridin-2-Yl)-2-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)acetamide
Description
Propriétés
IUPAC Name |
N-pyridin-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-11(10(2)17(3)16-9)8-13(18)15-12-6-4-5-7-14-12/h4-7H,8H2,1-3H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOQOFZVILXVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(Pyridin-2-Yl)-2-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of N-(Pyridin-2-Yl)-2-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)acetamide is C13H16N4O. It features a pyridine ring and a pyrazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 240.29 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 6 |
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(Pyridin-2-Yl)-2-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)acetamide have shown promising results against various cancer cell lines.
- Case Study : A study evaluated a series of pyrazole derivatives against human cancer cell lines such as MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). The results indicated that certain derivatives had GI50 values in the micromolar range, suggesting potent anticancer activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have been reported to possess significant activity against antibiotic-resistant bacteria.
- Case Study : A derivative similar to N-(Pyridin-2-Yl)-2-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)acetamide was tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited an antimicrobial activity that was 2–4 times higher than conventional antibiotics .
The biological activity of N-(Pyridin-2-Yl)-2-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)acetamide is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Some studies have indicated that pyrazole derivatives can inhibit enzymes such as xanthine oxidase, which is involved in uric acid production. This inhibition can be beneficial in treating gout and other related conditions .
- Cell Cycle Arrest : Certain pyrazole compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is crucial for the development of effective anticancer therapies .
Analyse Des Réactions Chimiques
Acylation and Hydrolysis
-
Hydrolysis : Under acidic (HCl/dioxane) or basic (NaOH) conditions, the acetamide undergoes hydrolysis to yield 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid and pyridin-2-amine .
-
Example:
-
-
Reacylation : The free amine can be re-acylated using activated carboxylic acids (e.g., EDCI-mediated coupling with RCOOH) .
Cross-Coupling Reactions
The pyridin-2-yl group participates in palladium-catalyzed couplings:
-
Buchwald–Hartwig Amination : Reacts with aryl halides (e.g., 1-bromo-3-fluorobenzene) using Pd₂(dba)₃/XantPhos to introduce aryl groups at the pyridine’s C3 position .
Modifications of the Pyridin-2-Yl Group
The pyridine ring undergoes electrophilic substitution and coordination chemistry:
Halogenation
-
Bromination : Treatment with NBS in acetonitrile selectively brominates the pyridine’s C6 position .
-
Conditions: CH₃CN, 30°C, 5 h.
-
Coordination Chemistry
-
The pyridyl nitrogen acts as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications or metal-organic framework synthesis .
Reactivity of the 1,3,5-Trimethylpyrazole Ring
The 1,3,5-trimethylpyrazole moiety exhibits limited reactivity due to steric hindrance but can undergo:
Electrophilic Substitution
-
Nitration : Directed by the pyrazole’s electron-rich C4 position under HNO₃/H₂SO₄, yielding nitro derivatives .
Deprotonation and Alkylation
-
The NH proton (pKa ~20) is deprotonated by strong bases (e.g., LDA), forming anions that react with alkyl halides for further functionalization .
Key Reaction Data
Stability and Degradation
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Core Heterocyclic Systems
- Pyridine vs. Furan-Triazole Systems: Compared to the 5-(furan-2-il)-1,2,4-triazol-4H-3-il-sulfanyl-N-acetamide (), the target compound replaces the furan-triazole-sulfanyl moiety with pyridine and trimethylpyrazole.
Substituent Effects
- The 1,3,5-trimethyl groups on the pyrazole ring distinguish the target compound from non-methylated analogs. These substituents may reduce intermolecular π-π stacking but enhance hydrophobic interactions in biological systems.
Hydrogen Bonding and Crystallographic Behavior
- The acetamide group (–NH–CO–) in the target compound enables robust hydrogen bonding (H-bonding) via both the amide NH (donor) and carbonyl O (acceptor). This contrasts with the sulfanyl-acetamide derivative (), where the sulfur atom may participate in weaker van der Waals interactions.
Table 1: Comparative Properties of Selected Acetamide Derivatives
Q & A
Q. What synthetic methodologies are recommended for preparing N-(Pyridin-2-Yl)-2-(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)acetamide?
The compound can be synthesized via nucleophilic substitution using 1,3,5-trimethyl-1H-pyrazole and chloracetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under controlled temperature (0–5°C) to minimize side reactions. Purification involves recrystallization from ethanol or column chromatography to isolate the acetamide derivative .
Q. How is the crystal structure of this compound stabilized, and what implications does this have for its reactivity?
The crystal lattice is stabilized by N–H···O and C–H···O hydrogen bonds, forming dimeric and chain-like supramolecular architectures. These interactions influence molecular packing and may enhance stability in solid-state applications, such as material science or co-crystallization studies .
Q. What biological activities have been experimentally validated for this compound?
Preliminary studies on structurally related pyrazole-acetamides report antileishmanial and antimalarial activities, likely due to inhibition of parasite-specific enzymes. Additionally, antifungal activity against C. albicans and A. flavus has been observed, potentially linked to disruption of fungal membrane integrity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or structural modifications in analogs. For example, substituents on the pyrazole ring (e.g., methyl groups) can alter electron density and hydrogen-bonding capacity, affecting target binding. Systematic structure-activity relationship (SAR) studies and standardized bioassays are critical for reconciling data .
Q. What computational tools are effective for predicting the compound’s interaction with biological targets?
Molecular docking with software like AutoDock Vina and pharmacophore modeling can predict binding modes to enzymes such as Leishmania cysteine proteases. The PASS program has been used to forecast biological potential, including antimicrobial and antiparasitic activities, by analyzing molecular descriptors .
Q. What experimental challenges arise in optimizing reaction yields during synthesis?
Key challenges include controlling exothermic reactions during chloracetyl chloride addition and minimizing byproducts like dimerization. Optimization strategies include:
- Precise stoichiometric ratios (1:1.2 for pyrazole:chloracetyl chloride).
- Low-temperature conditions (0–5°C).
- Catalytic use of DMAP to enhance acylation efficiency .
Q. How do substituents on the pyrazole ring influence biological activity and physicochemical properties?
The 1,3,5-trimethyl substitution pattern enhances lipophilicity, improving membrane permeability. Comparative studies with non-methylated analogs show reduced antifungal activity, suggesting that methyl groups stabilize critical hydrogen-bonding interactions with target proteins .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
